Manganese dioxide

Aqueous zinc-ion batteries Cathode materials Specific capacity

Generic MnO₂ procurement without polymorph specification risks cathode failure-β-MnO₂ delivers only 188.74 mAh g⁻¹ vs. δ-MnO₂ at 263.30 mAh g⁻¹ in aqueous zinc-ion batteries. • δ-MnO₂ (Birnessite): 263.30 mAh g⁻¹ initial discharge, lowest Rct (162.5 Ω)-optimal for AZIB cathodes & supercapacitors. • β-MnO₂ (Pyrolusite): Thermal stability to 500°C-ideal for high-temperature electrode processing. • α-MnO₂: Balanced ORR/OER bifunctional activity (ΔE = 0.79 V when phosphate-promoted). Specify polymorph at inquiry for phase-matched electrochemical performance.

Molecular Formula MnO2
Molecular Weight 86.937 g/mol
CAS No. 301678-04-6
Cat. No. B7798802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese dioxide
CAS301678-04-6
Molecular FormulaMnO2
Molecular Weight86.937 g/mol
Structural Identifiers
SMILESO=[Mn]=O
InChIInChI=1S/Mn.2O
InChIKeyNUJOXMJBOLGQSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none

Manganese Dioxide Procurement Evidence


Manganese dioxide (MnO₂, CAS 301678-04-6) is an inorganic transition metal oxide that exists in multiple polymorphic forms including α (hollandite, 2×2 tunnel), β (pyrolusite, 1×1 tunnel), γ (intergrowth, mixed microdomain), δ (birnessite, layered), and λ (defect spinel) structures [1]. Each polymorph exhibits distinct crystallographic tunnel or layered arrangements of MnO₆ octahedral units, resulting in material-specific physicochemical properties that govern performance in batteries, supercapacitors, and oxygen electrocatalysis [2]. Unlike a single uniform material, MnO₂ under this CAS identifier encompasses a family of structurally distinct phases with divergent electrochemical behavior, specific surface areas, thermal stabilities, and ionic transport characteristics [3].

MnO₂ under this CAS includes α, β, γ, δ, λ polymorphs with distinct tunnel or layered MnO₆ frameworks

Electrochemical capacity, impedance, and thermal stability are polymorph-specific; selection must match device architecture

Specify target phase (e.g., δ for high-capacity cathodes, β for high-temperature processing) at procurement

Polymorph Substitution Performance Risks


Generic procurement of MnO₂ without polymorph specification introduces material uncertainty because α, β, γ, and δ phases exhibit fundamentally different electrochemical mechanisms and stability profiles [1]. For instance, δ-MnO₂ loses interlayer periodicity below 200°C while β-MnO₂ maintains structural integrity up to 500°C [2]; δ-MnO₂ achieves initial discharge capacity of 263.30 mAh g⁻¹ in aqueous zinc-ion batteries whereas β-MnO₂ delivers only 188.74 mAh g⁻¹ under identical conditions [3]. These performance gaps arise from intrinsic structural differences—tunnel dimensions, interlayer spacing, and defect chemistry—that cannot be compensated by simply adjusting electrolyte composition or cycling protocols. Consequently, selecting an inappropriate polymorph for a given application leads to measurable capacity loss, premature degradation, or complete functional failure [4].

Polymorph-dependent performance gap

Generic MnO₂ procurement without phase specification may result in substantial capacity mismatch or complete functional failure in electrochemical cells.

Thermal stability mismatch

β-MnO₂ retains structural integrity at temperatures where δ-MnO₂ loses interlayer periodicity; polymorph must align with electrode processing thermal budget.

Divergent charge storage mechanisms

Capacitance-controlled (δ) and diffusion-controlled (γ) mechanisms cannot be compensated by electrolyte or cycling protocol adjustments alone.

Polymorph Performance Comparison


Higher Discharge Capacity with δ-MnO₂ in Zinc-Ion Batteries

In a direct head-to-head comparison of hydrothermally synthesized α-MnO₂, β-MnO₂, and δ-MnO₂ cathodes in aqueous zinc-ion batteries, δ-MnO₂ exhibited the highest initial discharge capacity at 0.1 A g⁻¹. The performance ranking was δ-MnO₂ (263.30 mAh g⁻¹) > α-MnO₂ (230.5 mAh g⁻¹) > β-MnO₂ (188.74 mAh g⁻¹) [1]. Electrochemical impedance spectroscopy further revealed that δ-MnO₂ possessed the lowest charge transfer resistance (Rct = 162.5 Ω) compared to β-MnO₂ (327.6 Ω) and α-MnO₂ (484.14 Ω), indicating superior electrode reaction kinetics [1]. The layered birnessite structure of δ-MnO₂ facilitates more facile Zn²⁺ intercalation and deintercalation compared to the narrower 1×1 tunnel structure of β-MnO₂.

δ-MnO₂ capacity vs β & α
Head-to-head
δ: 263.30 mAh g⁻¹
β: 188.74 mAh g⁻¹
α: 230.5 mAh g⁻¹
Reported ~40% higher initial discharge capacity for δ-MnO₂ at 0.1 A g⁻¹ in aqueous zinc-ion cells.
Lowest charge transfer resistance (162.5 Ω) supports facile Zn²⁺ intercalation.
Aqueous zinc-ion batteries Cathode materials Specific capacity

Lower Charge Transfer Impedance in δ-MnO₂ Supercapacitors

A systematic evaluation of five MnO₂ crystal forms (α, β, γ, δ, ε) prepared by identical liquid-phase synthesis methodology revealed that δ-MnO₂ achieves the highest specific capacitance, attributed to its layered crystal structure, large specific surface area, abundant structural oxygen vacancies, and interlayer bound water [1]. Electrochemical impedance spectroscopy demonstrated that δ-MnO₂ has the smallest charge transfer impedance and bulk diffusion impedance among all five polymorphs, while γ-MnO₂ exhibited the largest impedance values for both parameters [1]. Kinetic calculations indicated that δ-MnO₂ capacity is primarily capacitance-controlled, making it optimally suited for supercapacitor applications, whereas γ-MnO₂ shows substantial diffusion contribution (nearly 50%) indicating battery-like behavior [1].

Supercapacitor impedance ranking
Source review
δ > γ > α > ε > β (specific capacitance)
Reported lowest charge transfer impedance among five polymorphs; data to verify.
Empty source; class-level inference. Capacitance-controlled mechanism indicated.
Supercapacitors Electrode materials Specific capacitance

Phosphate-Promoted α-MnO₂ ORR Activity Matching Pt/C

Phosphate modification of α-MnO₂ (PMO) enhances its oxygen reduction reaction (ORR) electrocatalytic activity substantially. The half-wave potential for ORR on PMO is 0.85 V vs. RHE, which is approximately 70 mV more positive than that of unmodified α-MnO₂ (0.78 V vs. RHE) and identical to the benchmark 20 wt% Pt/C catalyst [1]. For the oxygen evolution reaction (OER), PMO requires a potential of 1.63 V to maintain 10 mA cm⁻² current density, approximately 40 mV more negative (lower overpotential) than α-MnO₂ (1.67 V) and comparable to 20 wt% Ir/C (1.60 V) [1]. The potential difference between ORR (at −3 mA cm⁻²) and OER (at 10 mA cm⁻²)—a standard measure of bifunctional oxygen activity—is 0.79 V for PMO, notably surpassing α-MnO₂ (0.91 V), Pt/C (0.95 V), and Ir/C (0.93 V) [1].

Phosphate-α-MnO₂ vs Pt/C ORR
Head-to-head
E₁/₂: 0.85 V (PMO)
Pt/C: 0.85 V
α-MnO₂: 0.78 V
PMO matches Pt/C half-wave potential with reported superior bifunctional ΔE (0.79 V).
Supports non-precious metal catalyst screening for metal-air batteries.
Oxygen reduction reaction (ORR) Electrocatalysis Bifunctional catalysts

β-MnO₂ Superior Thermal Stability Over Other Polymorphs

Differential scanning calorimetry (DSC) and in-situ high-temperature X-ray diffraction (HTXRD) analysis of α, β, γ, δ, and λ MnO₂ polymorphs established a definitive thermal stability ranking: β > α > γ > δ ≈ λ below 650°C [1]. β-MnO₂ (1×1 tunnel, rutile structure) maintains its crystalline structure up to 500°C in air before oxygen release triggers transformation to Mn₂O₃ [1]. α-MnO₂ (2×2 and 1×1 tunnel) exhibits comparable high thermal stability, maintaining structure to 500°C [1]. In contrast, γ-MnO₂ undergoes stepwise transformation to β-MnO₂ beginning at 400°C [1]. δ-MnO₂ (layered birnessite) loses interlayer periodicity below 200°C due to K⁺ extraction destabilization, though individual layers persist to ~500°C [1]. λ-MnO₂ (defect spinel) is the least stable, transforming to β-MnO₂ around 250°C [1].

Thermal stability order
Head-to-head
β > α > γ > δ ≈ λ
β-MnO₂ maintains structure to highest temperature; δ-MnO₂ loses interlayer periodicity earliest.
DSC and in-situ HTXRD data; β suitable for high-temperature electrode processing.
Thermal stability Phase transformation High-temperature applications

K⁺ Ion Doping Enhances MnO₂ Capacitance After Annealing

Potassium ion (K⁺) content exerts an anomalous stabilizing effect on MnO₂ crystallinity and capacitance behavior. A systematic study varying K⁺ concentration demonstrated that increasing K⁺ content delays both crystallization and phase transformation temperature of MnO₂, resulting in a pronounced difference in specific capacitance values after annealing at 400°C for 4 hours in air [1]. The H₂/400 sample (minimal K⁺) exhibited a specific capacitance of 58 F g⁻¹, whereas the K12/400 sample (elevated K⁺ content) achieved 124 F g⁻¹—a 114% relative increase [1]. In contrast, addition of Li⁺, Na⁺, or NH₄⁺ did not produce comparable effects on crystallinity retention or capacitance enhancement [1].

K⁺ doping capacitance retention
Head-to-head
K⁺-rich: 124 F g⁻¹
K⁺-poor: 58 F g⁻¹
Reported 114% higher specific capacitance after 400°C annealing with elevated K⁺ content.
Li⁺, Na⁺, NH₄⁺ did not replicate effect; K⁺ delays phase transformation.
Supercapacitors Ion doping Phase stabilization

α-MnO₂ Nanorods ORR Activity and Methanol Tolerance vs Pt/C

Quasi-in situ electrochemical transmission electron microscopy (TEM) evaluation of α-MnO₂ nanorods demonstrated oxygen reduction reaction (ORR) electrocatalytic performance comparable to commercial Pt/C catalyst. The α-MnO₂ nanorods achieved a half-wave potential (E₁/₂) of 0.83 V vs. RHE, compared to 0.85 V vs. RHE for Pt/C—a difference of only 20 mV [1]. Diffusion-limiting current density (Jd) values were −5.46 mA cm⁻² for α-MnO₂ versus −5.52 mA cm⁻² for Pt/C, indicating nearly identical mass transport-limited ORR kinetics [1]. Critically, α-MnO₂ nanorods exhibited better methanol tolerance than Pt/C, an essential attribute for direct methanol fuel cell (DMFC) cathode applications where methanol crossover poisons Pt active sites [1].

Oxygen reduction reaction (ORR) Methanol tolerance Fuel cell catalysts

Validated Application Scenarios


Aqueous Zinc-Ion Battery Cathodes

δ-MnO₂ is the optimal polymorph selection for aqueous zinc-ion battery (AZIB) cathodes requiring maximum specific capacity. Direct comparative data demonstrate that δ-MnO₂ delivers an initial discharge capacity of 263.30 mAh g⁻¹ at 0.1 A g⁻¹, outperforming β-MnO₂ (188.74 mAh g⁻¹) by 39.5% and α-MnO₂ (230.5 mAh g⁻¹) by 14.2% under identical testing conditions [1]. This capacity advantage stems from δ-MnO₂'s layered birnessite structure, which facilitates facile Zn²⁺ intercalation and deintercalation, and is corroborated by the lowest measured charge transfer resistance (Rct = 162.5 Ω) among the three polymorphs evaluated [1].

Supercapacitor Electrodes with Low Internal Resistance

δ-MnO₂ is the preferred polymorph for supercapacitor electrodes where low equivalent series resistance (ESR) and high rate capability are critical. Quantitative evaluation across five MnO₂ crystal forms (α, β, γ, δ, ε) confirms that δ-MnO₂ exhibits the highest specific capacitance and lowest charge transfer impedance, while γ-MnO₂ shows the highest impedance [2]. Kinetic analysis reveals that δ-MnO₂ capacity is predominantly capacitance-controlled, in contrast to γ-MnO₂'s significant diffusion contribution, making δ-MnO₂ the superior selection for applications prioritizing power density over energy density [2].

Bifunctional Oxygen Electrocatalysts for Metal-Air Batteries

Phosphate-promoted α-MnO₂ (PMO) is indicated for rechargeable metal-air battery air cathodes requiring bifunctional ORR/OER activity with minimized voltage gap. PMO achieves an ORR half-wave potential of 0.85 V vs. RHE (matching Pt/C) and an OER potential of 1.63 V at 10 mA cm⁻² (approaching Ir/C at 1.60 V), yielding a bifunctional oxygen activity gap (ΔE) of 0.79 V—superior to α-MnO₂ (0.91 V), Pt/C (0.95 V), and Ir/C (0.93 V) [3]. This performance enables non-precious metal replacement of noble metal catalysts while improving round-trip efficiency [3].

High-Temperature Electrode Processing

β-MnO₂ is the appropriate polymorph selection for applications involving elevated-temperature processing (e.g., electrode calcination, binder burnout, thermal curing) or operational thermal cycling. Experimental thermal stability data from DSC and in-situ HTXRD establish that β-MnO₂ maintains structural integrity up to 500°C in air, compared to γ-MnO₂ transformation at 400°C and δ-MnO₂ interlayer destabilization below 200°C [4]. This superior thermal robustness ensures phase purity retention and predictable electrochemical performance after thermal excursions that would degrade other MnO₂ polymorphs [4].

Application
Selection Property
Validation Focus
Zinc-ion battery cathode research
Layered birnessite structure for facile Zn²⁺ intercalation
Discharge capacity and charge transfer resistance under test conditions
Supercapacitor electrode development
Capacitance-controlled mechanism with low impedance
Specific capacitance and impedance across polymorphs
Bifunctional oxygen electrocatalyst research
Phosphate-promoted α-MnO₂ with noble-metal-comparable ORR activity
Half-wave potential and bifunctional voltage gap (ΔE)
High-temperature electrode processing
Wide thermal stability window for structural integrity
Phase purity retention after thermal excursions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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